3,4-Dipropoxycyclobut-3-ene-1,2-dione
Overview
Description
3,4-Dipropoxycyclobut-3-ene-1,2-dione is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol . It is also known by other names such as 3,4-Dipropoxy-3-cyclobuten-1,2-dione and di-n-propyl squarate . This compound is characterized by its cyclobutene ring structure with two propoxy groups attached at the 3 and 4 positions.
Preparation Methods
The synthesis of 3,4-Dipropoxycyclobut-3-ene-1,2-dione typically involves the reaction of squaric acid with propanol under acidic conditions . The reaction proceeds through esterification, where the hydroxyl groups of squaric acid react with the alcohol groups of propanol to form the dipropoxy derivative. Industrial production methods may involve similar esterification reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3,4-Dipropoxycyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The propoxy groups can be substituted with other alkoxy or functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dipropoxycyclobut-3-ene-1,2-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-Dipropoxycyclobut-3-ene-1,2-dione involves its interaction with molecular targets through its cyclobutene ring and propoxy groups. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific biological effects .
Comparison with Similar Compounds
3,4-Dipropoxycyclobut-3-ene-1,2-dione can be compared with other similar compounds such as:
3,4-Dibutoxy-3-cyclobutene-1,2-dione: This compound has butoxy groups instead of propoxy groups, which may affect its reactivity and applications.
3,4-Dimethoxycyclobut-3-ene-1,2-dione: The presence of methoxy groups can lead to different chemical and biological properties compared to the dipropoxy derivative.
Squaric acid derivatives: These compounds share the cyclobutene-1,2-dione core structure but differ in the substituents attached to the ring, leading to diverse applications and properties.
Properties
IUPAC Name |
3,4-dipropoxycyclobut-3-ene-1,2-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-3-5-13-9-7(11)8(12)10(9)14-6-4-2/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNPSAFLFNGKTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=O)C1=O)OCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502377 | |
Record name | 3,4-Dipropoxycyclobut-3-ene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61732-53-4 | |
Record name | 3,4-Dipropoxycyclobut-3-ene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.